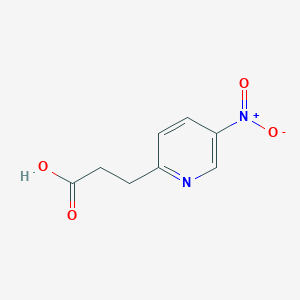

3-(4-氯苯磺酰基)-6-氟-1-丙基-1,4-二氢喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

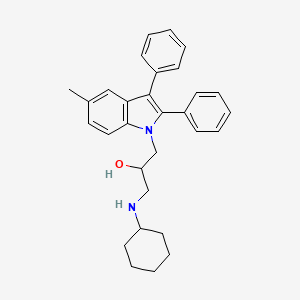

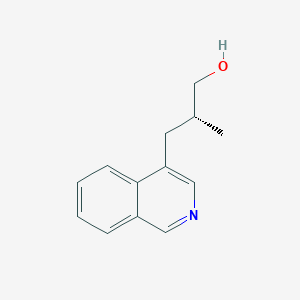

The compound "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" is a derivative of the 1,4-dihydroquinoline class, which is known for its biological relevance and potential pharmacological properties. The presence of a sulfonyl group and halogen substituents suggests that this compound could exhibit interesting chemical behavior and possibly biological activity.

Synthesis Analysis

The synthesis of related 1,4-dihydroquinoline derivatives has been reported in the literature. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives was achieved through a rationale that combined known biological properties of structural moieties . Although the exact synthesis of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" is not detailed, similar synthetic strategies could be employed, such as the use of sulfonylation reactions and the introduction of halogen atoms through halogenation reactions.

Molecular Structure Analysis

The molecular structure of dihydroquinoline derivatives has been studied using various techniques, including single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies have revealed the presence of chiral centers, weak interactions such as hydrogen bonds, and the influence of these interactions on the crystal packing and molecular conformation. The molecular structure of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" would likely exhibit similar features, with the potential for chiral recognition or discrimination in its crystal structure.

Chemical Reactions Analysis

The reactivity of dihydroquinoline derivatives can be influenced by the presence of substituents on the aromatic rings and the quinoline nitrogen. For example, the presence of a benzenesulfonyl group could make the compound a potential electrophile in sulfonylation reactions, while the halogen atoms could participate in nucleophilic aromatic substitution reactions . The specific reactivity patterns of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" would depend on the electronic effects of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the compound's boiling point, solubility, and stability . The photophysical properties of related compounds have also been examined, which could be relevant for the detection of pathogenic bacteria . The compound , with its specific substituents, would likely have unique physical and chemical properties that could be explored for various applications, including biological assays.

科学研究应用

合成和药用化学

- 已经合成新型 4(3H)-喹唑啉酮衍生物,包括与目标化合物相关的衍生物,并评估了它们的抗炎和镇痛活性。这些化合物以苯环上的取代基为特征,在治疗炎症和疼痛方面显示出潜力,突出了此类衍生物在药用化学中的治疗应用 (Farag 等,2012).

抗菌应用

- 已经广泛研究了氟喹诺酮类(化合物所属的类别)的抗菌特性。一项针对萘啶酮和喹诺酮类的新型 N-1 取代基的研究(包括具有相似结构特征的衍生物)表明对革兰氏阳性菌和革兰氏阴性菌均具有显着的抗菌活性。这项研究强调了结构修饰对于提高抗菌功效的重要性 (Kuramoto 等,2003).

抗肿瘤药

- 2-苯基喹啉-4-酮的衍生物已被开发为有效的抗肿瘤药。这些衍生物经过设计、合成和评估,以了解其对各种肿瘤细胞系的细胞毒活性,其中一些类似物显示出显着的抑制活性。此类研究有助于开发用于癌症治疗的新型候选药物 (Chou 等,2010).

未来方向

The study of quinolinone derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents .

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXAPMHXMDHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)

![3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2539023.png)

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)